molecular formula C11H12N2O3 B14942623 5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole CAS No. 62260-72-4

5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole

Katalognummer: B14942623
CAS-Nummer: 62260-72-4
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: QFENGDMXCZZCNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine-O-sulfonic acid, followed by cyclization . The reaction conditions often require the use of catalysts such as copper (I) chloride or gold (III) chloride to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the development of metal-free synthetic routes is gaining attention due to environmental and economic considerations .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and phenyl groups enhances its reactivity and potential for diverse applications compared to other isoxazole derivatives .

Eigenschaften

CAS-Nummer

62260-72-4

Molekularformel

C11H12N2O3

Molekulargewicht

220.22 g/mol

IUPAC-Name

5,5-dimethyl-4-nitro-3-phenyl-4H-1,2-oxazole

InChI

InChI=1S/C11H12N2O3/c1-11(2)10(13(14)15)9(12-16-11)8-6-4-3-5-7-8/h3-7,10H,1-2H3

InChI-Schlüssel

QFENGDMXCZZCNK-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(C(=NO1)C2=CC=CC=C2)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.